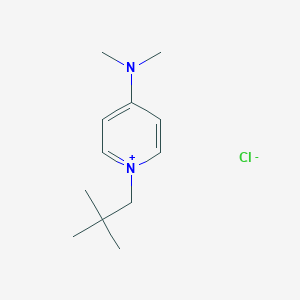

4-Dimethylamino-1-neopentylpyridinium Chloride

Vue d'ensemble

Description

4-Dimethylamino-1-neopentylpyridinium Chloride is an organic compound with the molecular formula C12H21ClN2 and a molecular weight of 228.76 g/mol . It is typically found as a white to light yellow powder or crystalline solid . This compound is known for its solubility in water and various organic solvents . It is commonly used in organic synthesis as a catalyst or reagent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Dimethylamino-1-neopentylpyridinium Chloride can be synthesized through the reaction of N-methylpyridine with neopentyl ammonium chloride . The reaction typically involves mixing the reactants in an appropriate solvent under controlled temperature and pressure conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure high yield and purity . The product is then purified through crystallization or other suitable methods to achieve the desired quality .

Analyse Des Réactions Chimiques

Types of Reactions

4-Dimethylamino-1-neopentylpyridinium Chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the pyridinium ion.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as halides, hydroxides, and amines.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinium compounds .

Applications De Recherche Scientifique

Applications in Organic Synthesis

1. Phase-Transfer Catalyst

DMNPPC is primarily utilized as a phase-transfer catalyst in organic synthesis. It facilitates the transfer of reactants between immiscible phases, enhancing reaction rates and yields. This property is particularly useful in reactions where one reactant is in an aqueous phase and the other is in an organic solvent .

2. Organocatalysis

Recent studies have highlighted the role of DMNPPC as an organocatalyst. Its unique structure allows it to stabilize transition states and lower activation energies, making it effective in various catalytic processes. For instance, it has been shown to catalyze the polymerization of lactams, leading to the formation of nylon-like materials .

3. Nucleophilic Substitution Reactions

DMNPPC has been employed in nucleophilic substitution reactions, particularly in the synthesis of quaternary ammonium salts. Its ability to stabilize charged intermediates makes it a valuable reagent for these transformations .

Data Table: Summary of Applications

Case Studies

Case Study 1: Lactam Polymerization

A study published in ACS Central Science demonstrated the effectiveness of DMNPPC as a catalyst for the polymerization of ε-caprolactam. The research indicated that DMNPPC significantly increased the reaction rate compared to traditional catalysts, leading to higher molecular weight polymers with improved properties .

Case Study 2: Synthesis of Quaternary Ammonium Salts

In another investigation, DMNPPC was used to synthesize various quaternary ammonium salts through nucleophilic substitution reactions. The results showed that DMNPPC not only improved yields but also reduced reaction times, showcasing its efficiency as a reagent in organic synthesis .

Mécanisme D'action

The mechanism of action of 4-Dimethylamino-1-neopentylpyridinium Chloride involves its interaction with molecular targets through its pyridinium ion. This interaction can influence various biochemical pathways, depending on the specific application . The compound’s effects are mediated by its ability to participate in chemical reactions, such as nucleophilic substitution, which can alter the structure and function of target molecules .

Comparaison Avec Des Composés Similaires

4-Dimethylamino-1-neopentylpyridinium Chloride can be compared with other pyridinium compounds, such as:

- 1-Methylpyridinium Chloride

- 4-Dimethylaminopyridine

- 1-Benzylpyridinium Chloride

Uniqueness

What sets this compound apart is its unique neopentyl group, which imparts distinct steric and electronic properties . This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Activité Biologique

4-Dimethylamino-1-neopentylpyridinium Chloride (DMAPPCl) is a compound that has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClN

- Molecular Weight : 228.76 g/mol

- Purity : Typically ≥98% (HPLC)

Biological Activity Overview

Research indicates that DMAPPCl exhibits significant biological activity, particularly in the context of antibacterial and antitumor effects. The compound's mechanism of action is still under investigation, but initial studies suggest it may influence cell cycle dynamics and apoptosis in cancer cells.

Antitumor Activity

A study highlighted the antitumor potential of DMAPPCl, showing its effectiveness against various cancer cell lines. The compound was compared with established chemotherapeutic agents, demonstrating superior inhibition rates and lower IC values across different cell types.

| Cell Lines | Inhibition Rate (30 μM) | IC (μM) |

|---|---|---|

| A549 (Lung) | 100.07% | 8.99 |

| HepG2 (Liver) | 99.98% | 6.92 |

| DU145 (Prostate) | 99.93% | 7.89 |

| MCF7 (Breast) | 100.39% | 8.26 |

The data indicates that DMAPPCl induces apoptosis by arresting the cell cycle at the S phase, leading to significant cytotoxic effects on HepG2 cells. The study revealed that treatment with DMAPPCl resulted in increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, suggesting a mitochondria-dependent pathway for apoptosis induction .

Antibacterial Activity

In addition to its antitumor properties, DMAPPCl has been noted for its antibacterial activity. It demonstrates high selectivity and efficacy against various bacterial strains, making it a candidate for further development as an antibacterial agent .

The proposed mechanisms through which DMAPPCl exerts its biological effects include:

- Cell Cycle Arrest : DMAPPCl has been shown to halt the progression of cancer cells through the S phase, which is critical for DNA synthesis.

- Apoptosis Induction : By modulating the expression of key apoptotic regulators such as Bax and Bcl-2, DMAPPCl promotes mitochondrial dysfunction leading to cell death.

- Antibacterial Mechanisms : The exact mechanism remains less understood but may involve disruption of bacterial cell membranes or interference with metabolic processes.

Case Studies

- HepG2 Cell Line Study : In vitro tests on HepG2 cells demonstrated that DMAPPCl treatment led to a dose-dependent increase in apoptotic cells as measured by flow cytometry. The results indicated that higher concentrations significantly enhanced apoptotic markers .

- Antibacterial Efficacy : A comparative study on various bacterial strains indicated that DMAPPCl exhibited potent antibacterial properties with minimal inhibitory concentrations lower than those of conventional antibiotics .

Propriétés

IUPAC Name |

1-(2,2-dimethylpropyl)-N,N-dimethylpyridin-1-ium-4-amine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N2.ClH/c1-12(2,3)10-14-8-6-11(7-9-14)13(4)5;/h6-9H,10H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCQGJASYOVVCB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C[N+]1=CC=C(C=C1)N(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570205 | |

| Record name | 4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109911-77-5 | |

| Record name | 4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.